molecular formula C17H15N3 B182645 1-(4-Guanylaminobenzylidene)indene CAS No. 30117-70-5

1-(4-Guanylaminobenzylidene)indene

Cat. No. B182645
CAS RN: 30117-70-5
M. Wt: 261.32 g/mol
InChI Key: BOGIJBDMOQJRFY-SDNWHVSQSA-N
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Description

1-(4-Guanylaminobenzylidene)indene, commonly referred to as GABA-indene, is a small molecule that has been extensively studied for its potential therapeutic applications. GABA-indene is a GABA(B) receptor agonist, which means that it activates the GABA(B) receptor in the brain. This receptor is involved in a variety of physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity.

Mechanism of Action

GABA-indene activates the GABA(B) receptor in the brain. This receptor is a G protein-coupled receptor that is involved in the inhibition of neurotransmitter release. Activation of the GABA(B) receptor leads to an increase in potassium ion conductance and a decrease in calcium ion conductance, which results in a decrease in neurotransmitter release. This mechanism of action is responsible for the anxiolytic, sedative, and anticonvulsant effects of GABA-indene.
Biochemical and Physiological Effects:
GABA-indene has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and sedative effects. Additionally, GABA-indene has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects may contribute to its potential therapeutic applications for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of GABA-indene is that it is a small molecule that can easily penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders. Additionally, GABA-indene has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. One limitation of GABA-indene is that it has not been extensively studied in humans, which limits our understanding of its safety and efficacy.

Future Directions

There are several future directions for research on GABA-indene. One area of research is the development of novel GABA(B) receptor agonists that have improved pharmacokinetic properties. Additionally, further research is needed to determine the safety and efficacy of GABA-indene in humans. Finally, GABA-indene may have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia, which warrant further investigation.

Synthesis Methods

The synthesis of GABA-indene involves the reaction of indene-2,3-dione with 4-guanylaminobenzaldehyde in the presence of a reducing agent. The reaction yields a yellow crystalline product that can be purified through recrystallization. The purity of the product can be confirmed through NMR spectroscopy and elemental analysis.

Scientific Research Applications

GABA-indene has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, GABA-indene has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. These findings suggest that GABA-indene may have potential therapeutic applications for a variety of neurological disorders.

properties

CAS RN

30117-70-5

Product Name

1-(4-Guanylaminobenzylidene)indene

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[4-[(Z)-inden-1-ylidenemethyl]phenyl]guanidine

InChI

InChI=1S/C17H15N3/c18-17(19)20-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H4,18,19,20)/b14-11-

InChI Key

BOGIJBDMOQJRFY-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C=C/C2=C/C3=CC=C(C=C3)N=C(N)N

SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N

Origin of Product

United States

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